

An In-depth Technical Guide to 5-TAMRA-Alkyne: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: TAMRA alkyne, 5-isomer

CAS No.: 945928-17-6

Cat. No.: B611136

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This guide provides a comprehensive overview of the 5-isomer of Tetramethylrhodamine (TAMRA)-Alkyne, a key reagent in modern bioconjugation and cellular imaging. We will delve into its fundamental physicochemical properties, explore its primary application in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry," and provide a detailed, field-proven protocol for its use in labeling biomolecules. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile fluorescent probe.

Core Molecular Attributes of 5-TAMRA-Alkyne

5-TAMRA-Alkyne is a derivative of the bright, photostable rhodamine dye, TAMRA, that has been functionalized with a terminal alkyne group. This modification allows for its covalent attachment to molecules containing an azide group through the highly efficient and specific click chemistry reaction. The specificity of the 5-isomer is particularly advantageous in applications requiring high-resolution separation, such as HPLC, as it avoids the signal broadening that can occur with mixed isomers.[1]

Physicochemical and Spectroscopic Data

A clear understanding of the quantitative properties of 5-TAMRA-Alkyne is critical for experimental design, including calculating molar concentrations for labeling reactions and setting up appropriate imaging parameters. The key data is summarized in the table below.

Property	Value	Source(s)
Chemical Formula	C ₂₈ H ₂₅ N ₃ O ₄	[2][3][4][5]
Molecular Weight	467.51 - 467.53 g/mol	[2][3][4][5]
CAS Number	945928-17-6	[2][3][4]
Appearance	Violet or dark red solid	[4]
Purity	Typically ≥95% (HPLC)	[2][4][5]
Solubility	Good in DMF and DMSO; low in water	[3][4]
Excitation Maximum (λ _{abs})	~541 - 556 nm	[4][6]
Emission Maximum (λ _{em})	~563 - 575 nm	[1][7][6]
Molar Extinction Coefficient (ε)	~84,000 - 89,000 M ⁻¹ cm ⁻¹	[1][3][4][7]
Fluorescence Quantum Yield	~0.1	[3][4]

Note: The exact molecular weight and spectral properties can vary slightly between batches and measurement conditions.

The Power of "Click": Mechanism and Rationale

The primary utility of 5-TAMRA-Alkyne lies in its ability to participate in the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This "click" reaction is favored in bioconjugation for several compelling reasons.[8][9][10]

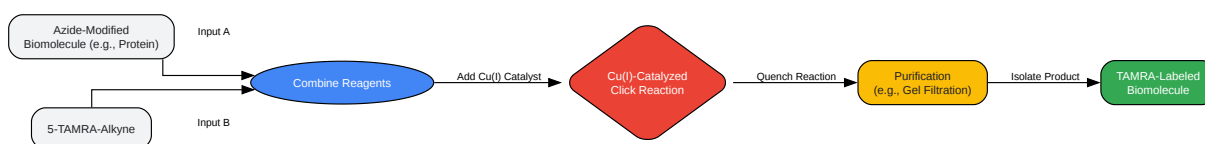
- Bio-orthogonality: The alkyne and azide functional groups are largely absent in biological systems, ensuring that the reaction proceeds with high specificity and minimal side reactions with endogenous molecules.[9][10]

- **Efficiency and Speed:** The reaction is highly efficient and typically reaches completion in under an hour under mild, aqueous conditions.[9]
- **Stability:** The resulting triazole linkage is a stable, covalent bond, ensuring the fluorescent label remains attached to the target molecule throughout subsequent experimental manipulations and imaging.[9][10]

The choice to use a copper catalyst is critical for accelerating the reaction, making it practical for labeling biomolecules at low concentrations.

Visualizing the CuAAC Workflow

The following diagram illustrates the fundamental workflow for labeling an azide-modified biomolecule with 5-TAMRA-Alkyne.



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Caption: Workflow for labeling azide-modified biomolecules using 5-TAMRA-Alkyne via CuAAC.

Experimental Protocol: Labeling of Azide-Modified Proteins

This protocol provides a robust, self-validating methodology for the fluorescent labeling of a protein that has been metabolically or chemically modified to contain an azide group.

Reagents and Materials

- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

- 5-TAMRA-Alkyne
- Anhydrous Dimethylsulfoxide (DMSO)
- Copper(II) Sulfate (CuSO_4) solution (10 mM in water)
- Sodium Ascorbate solution (100 mM in water, freshly prepared)
- Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water, optional)
- Buffer for reaction (e.g., PBS)
- Purification column (e.g., desalting or size-exclusion chromatography column)

Step-by-Step Methodology

- Prepare Stock Solutions:
 - Dissolve 5-TAMRA-Alkyne in anhydrous DMSO to a final concentration of 10 mM. Rationale: DMSO is an excellent solvent for TAMRA-Alkyne, which has poor aqueous solubility.^{[3][4]}
 - Prepare a fresh 100 mM solution of sodium ascorbate in water immediately before use. Rationale: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from the Cu(II) salt in situ.
- Set up the Labeling Reaction:
 - In a microcentrifuge tube, combine the following in order:
 - Azide-modified protein (to a final concentration of 1-10 mg/mL)
 - Reaction Buffer (e.g., PBS)
 - 5-TAMRA-Alkyne stock solution (to a final concentration of 100-200 μM ; a 10-20 fold molar excess over the protein)
 - (Optional) TCEP solution (to a final concentration of 1 mM). Rationale: TCEP can prevent oxidation of the catalyst and other sample components, but may reduce

disulfide bonds in some proteins.

- Copper(II) Sulfate solution (to a final concentration of 1 mM)
- Sodium Ascorbate solution (to a final concentration of 5 mM)
- Gently mix the components. Rationale: The order of addition is important. The catalyst (copper and ascorbate) should be added last to initiate the reaction.
- Incubation:
 - Incubate the reaction at room temperature for 1-2 hours, protected from light. Rationale: TAMRA is a fluorophore and prolonged exposure to light should be avoided to prevent photobleaching.[3][7]
- Purification:
 - Following incubation, remove the unreacted 5-TAMRA-Alkyne and other small molecules by passing the reaction mixture through a desalting or size-exclusion chromatography column appropriate for the size of the target protein.
 - Collect the fractions containing the labeled protein. Successful labeling will be indicated by a visible pink/violet color co-eluting with the protein.
- Characterization and Storage:
 - Confirm labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~541 nm (for TAMRA concentration).
 - Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[2][3]

Conclusion

5-TAMRA-Alkyne is a high-purity, single-isomer fluorescent probe that serves as an indispensable tool for the precise and efficient labeling of biomolecules through click chemistry. Its well-defined physicochemical and spectral properties, combined with the robustness of the CuAAC reaction, make it a reliable choice for a wide range of applications, from cellular

imaging to the development of fluorescent probes and assays.[5] By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently integrate this powerful reagent into their experimental workflows.

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